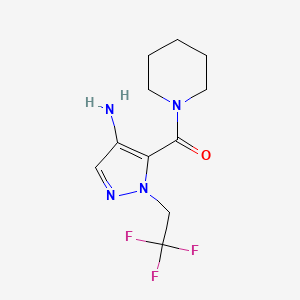

5-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

[4-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N4O/c12-11(13,14)7-18-9(8(15)6-16-18)10(19)17-4-2-1-3-5-17/h6H,1-5,7,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROYXOKRQKYMJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(C=NN2CC(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Coupling Reactions: The final step involves coupling the piperidine ring with the pyrazole ring, often using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoroethyl halides for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for protein binding studies or as a probe for investigating enzyme mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

- 5-(piperidine-1-carbonyl)-1H-pyrazol-4-amine

- 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

- 5-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Uniqueness

What sets 5-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine apart from similar compounds is the combination of the piperidine ring, trifluoroethyl group, and pyrazole ring

Biological Activity

5-(Piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a synthetic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by a piperidine ring, a carbonyl group, and a trifluoroethyl side chain attached to a pyrazole moiety. Its molecular formula is , which contributes to its distinct chemical properties and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines. For instance, studies have demonstrated their ability to inhibit key pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways .

- Anti-inflammatory Effects : Compounds in this class have been investigated for their anti-inflammatory properties. They can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .

- Antimicrobial Properties : Some pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes .

The biological effects of this compound are primarily attributed to its ability to interact with specific biological targets. Interaction studies have focused on:

- Binding Affinity : The compound's design allows it to bind effectively to enzymes and receptors involved in disease processes. This binding can lead to inhibition or modulation of their activity.

- Structure-Activity Relationships (SAR) : Understanding the SAR is crucial for optimizing the compound's efficacy. Research has shown that modifications in the chemical structure can significantly affect biological activity and selectivity towards targets .

Antitumor Activity

A study evaluated a series of pyrazole derivatives for their antitumor effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .

Anti-inflammatory Activity

In another investigation, pyrazole derivatives were assessed for their ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The findings revealed that specific compounds could effectively reduce inflammatory markers, highlighting their potential as anti-inflammatory agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 5-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, and how are intermediates characterized?

The synthesis typically involves multi-step processes:

- Cyclization : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones. For example, ethyl acetoacetate and substituted hydrazines react under reflux conditions to form pyrazole intermediates .

- Functionalization : Introduction of the trifluoroethyl group via alkylation using 2,2,2-trifluoroethyl halides or Mitsunobu reactions .

- Piperidine coupling : The piperidine-1-carbonyl moiety is added through acylation with piperidine carbonyl chloride or via carbodiimide-mediated coupling .

- Characterization : Intermediates are validated using IR (C=O stretch at ~1650–1700 cm⁻¹), NMR (e.g., trifluoroethyl CF₃ signals at δ 120–125 ppm in ¹⁹F NMR), and X-ray crystallography for stereochemical confirmation .

Q. How is the purity and structural integrity of the compound verified in academic settings?

- Chromatography : HPLC with UV detection (λ ~254 nm) or LC-MS for purity assessment (>95% by peak area) .

- Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and coupling patterns (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) .

- Elemental Analysis : Matching experimental C, H, N percentages to theoretical values (e.g., C: 52.1%, H: 4.8%, N: 16.2%) .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to improve yield and scalability?

- Reagent Selection : Use of POCl₃ for cyclization at 120°C enhances reaction efficiency compared to H₂SO₄, reducing side products .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates during acylation steps .

- Catalysis : Transition-metal catalysts (e.g., CuI) accelerate trifluoroethylation, achieving >80% yield in model reactions .

- Scale-up Considerations : Batch-wise addition of reagents and controlled temperature gradients prevent exothermic side reactions .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Substitutions on the pyrazole ring and piperidine moiety significantly alter pharmacological properties:

- Mechanistic Insight : Trifluoroethyl groups enhance metabolic stability by resisting oxidative degradation .

Q. How are computational methods (e.g., molecular docking) applied to study this compound’s interactions?

- Target Identification : Docking into kinase active sites (e.g., JAK3 or PI3Kγ) using AutoDock Vina reveals hydrogen bonding with key residues (e.g., Lys908 in PI3Kγ) .

- SAR Validation : DFT calculations (B3LYP/6-31G*) predict electronic effects of substituents on binding energy (ΔG ~ -9.5 kcal/mol for optimal analogs) .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?

- Assay Standardization : Use of uniform cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine) reduces variability .

- Metabolic Interference : Test for off-target effects via CYP450 inhibition assays; trifluoroethyl groups may interact with hepatic enzymes .

- Data Reproducibility : Triplicate experiments with statistical validation (p < 0.05 by ANOVA) .

Methodological Challenges

Q. What analytical techniques resolve ambiguities in stereochemical assignments?

- X-ray Crystallography : Definitive confirmation of regiochemistry (e.g., pyrazole N-1 vs. N-2 substitution) .

- NOESY NMR : Correlates spatial proximity of protons (e.g., piperidine H-2 and pyrazole H-4) .

- VCD Spectroscopy : Distinguishes enantiomers in chiral derivatives .

Q. How are stability and degradation profiles evaluated under experimental conditions?

- Forced Degradation Studies : Exposure to heat (40°C), light (UV-A), and pH extremes (1–13) identifies labile sites (e.g., amide bond hydrolysis at pH >10) .

- LC-MS/MS : Detects degradation products (e.g., piperidine cleavage fragments at m/z 98.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.